2,2-Diethoxyheptane

Description

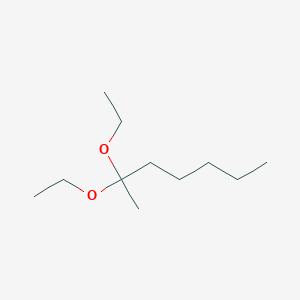

Structure

3D Structure

Properties

CAS No. |

52162-27-3 |

|---|---|

Molecular Formula |

C11H24O2 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

2,2-diethoxyheptane |

InChI |

InChI=1S/C11H24O2/c1-5-8-9-10-11(4,12-6-2)13-7-3/h5-10H2,1-4H3 |

InChI Key |

OYHKISZVAWQZOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(OCC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical Properties of 2,2-Diethoxyheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2,2-diethoxyheptane. Due to a lack of extensive published experimental data for this specific compound, this guide combines established information from reliable chemical databases with predicted values derived from computational models and data from analogous compounds. Detailed experimental protocols for the determination of key physical properties are also provided to facilitate further research and characterization of this compound.

Introduction

This compound (CAS No. 52162-27-3) is a geminal diether, a class of organic compounds also known as acetals. Acetals are characterized by the presence of two ether groups attached to the same carbon atom. They are frequently utilized in organic synthesis as protecting groups for carbonyl functionalities due to their stability under neutral and basic conditions and their susceptibility to hydrolysis under acidic conditions. Understanding the physical properties of this compound is crucial for its application in chemical synthesis, for predicting its behavior in various solvents, and for developing purification and isolation protocols.

Molecular and Physical Properties

| Property | Value | Source | Notes |

| Molecular Formula | C₁₁H₂₄O₂ | PubChem[1] | - |

| Molecular Weight | 188.31 g/mol | PubChem[1] | - |

| Boiling Point | Predicted: 205-215 °C at 760 mmHg | Predicted Value | Prediction based on the boiling point of analogous compounds and the expected increase with molecular weight. |

| Melting Point | Data not available | - | Expected to be a low-melting solid or a liquid at room temperature. |

| Density | Predicted: 0.85 - 0.87 g/cm³ at 20°C | Predicted Value | Prediction based on the density of analogous compounds. |

| Refractive Index | Predicted: 1.41 - 1.43 at 20°C | Predicted Value | Prediction based on the refractive index of analogous compounds. |

| Solubility | Insoluble in water; Soluble in organic solvents | General Acetal Properties | Acetals are generally insoluble in water and soluble in common organic solvents such as ethers, alcohols, and hydrocarbons. |

| CAS Number | 52162-27-3 | PubChem[1] | - |

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of the principal physical properties of liquid compounds like this compound.

Synthesis of this compound

A general and effective method for the synthesis of acetals from ketones involves the reaction with a trialkyl orthoformate in the presence of an acid catalyst.

-

Reaction: Heptan-2-one is reacted with an excess of triethyl orthoformate and a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid or bismuth triflate, in an alcohol solvent like ethanol.

-

Procedure:

-

To a solution of heptan-2-one in anhydrous ethanol, add a stoichiometric excess of triethyl orthoformate.

-

Add a catalytic amount of the acid catalyst to the mixture.

-

The reaction is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a weak base (e.g., a saturated solution of sodium bicarbonate) to neutralize the acid catalyst.

-

The product is then extracted with a suitable organic solvent (e.g., diethyl ether), and the organic layer is washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

-

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation or by a micro-boiling point method.

-

Distillation Method:

-

A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

The liquid sample (a few milliliters) is placed in the round-bottom flask with a few boiling chips.

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point of the liquid.

-

-

Micro-Boiling Point Method:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a heating block or a Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume of the liquid.

-

Procedure:

-

The mass of a clean, dry pycnometer (or a graduated cylinder for less precision) is accurately measured on an analytical balance.

-

The pycnometer is filled with the liquid to a calibrated mark, ensuring there are no air bubbles.

-

The mass of the filled pycnometer is measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples.

-

Procedure using an Abbe Refractometer:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed and the light source is adjusted.

-

The adjustment knob is turned until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

Signaling Pathways and Logical Relationships

As a simple organic molecule, this compound is not known to be involved in any specific biological signaling pathways. Its primary relevance to researchers in drug development would be as a synthetic intermediate or as a non-polar solvent.

Conclusion

This technical guide has summarized the available and predicted physical properties of this compound. While experimental data for this compound is sparse, this guide provides a framework for its characterization by detailing standard experimental protocols for the determination of its key physical properties. The provided information is intended to be a valuable resource for researchers working with or considering the use of this compound in their work. Further experimental investigation is encouraged to establish a definitive set of physical properties for this compound.

References

2,2-Diethoxyheptane chemical structure and IUPAC name.

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,2-diethoxyheptane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Nomenclature

This compound is a chemical compound classified as a ketal. A ketal is a functional group derived from a ketone by the replacement of the carbonyl (C=O) group with two alkoxy groups. In this case, the ketone is heptan-2-one, and the alkoxy groups are ethoxy groups.

IUPAC Name: The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[1]

Chemical Structure: The structure consists of a seven-carbon heptane (B126788) chain. The second carbon atom of this chain is bonded to two ethoxy (-OCH2CH3) groups.

-

Molecular Formula: C₁₁H₂₄O₂[1]

-

Canonical SMILES: CCCCCC(C)(OCC)OCC[1]

-

InChI Key: OYHKISZVAWQZOC-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 188.31 g/mol | [1] |

| Exact Mass | 188.177630004 Da | [1] |

| XLogP3 | 3.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 7 | [1] |

| Topological Polar Surface Area | 18.5 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the acid-catalyzed reaction of heptan-2-one with an excess of ethanol (B145695). This reaction is an equilibrium process, and a dehydrating agent or azeotropic distillation is typically employed to remove water and drive the reaction to completion. The following is a generalized protocol based on common methods for ketal formation.

Objective: To synthesize this compound from heptan-2-one and ethanol.

Materials:

-

Heptan-2-one

-

Anhydrous Ethanol

-

Triethyl orthoformate (as dehydrating agent)

-

Anhydrous p-Toluenesulfonic acid (or other acid catalyst like Amberlyst-15)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Toluene (for azeotropic distillation, optional)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Reaction Setup: A round-bottom flask is charged with heptan-2-one, a significant excess of anhydrous ethanol (at least 10 equivalents), and triethyl orthoformate (1.2 equivalents).

-

Catalyst Addition: A catalytic amount of p-toluenesulfonic acid is added to the mixture.

-

Reflux: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.

-

Workup: After cooling to room temperature, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with brine.

-

Drying: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualization of Synthesis Workflow

The logical workflow for the synthesis of this compound is depicted below. This diagram illustrates the key steps from starting materials to the final purified product.

References

Technical Guide: 2,2-Diethoxyheptane (CAS No. 52162-27-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data and in-depth biological studies for 2,2-Diethoxyheptane are limited in publicly available literature. Therefore, this guide provides representative technical information based on the general chemistry and toxicology of aliphatic acetals. The experimental protocols and data presented are illustrative examples.

Chemical Identity and Properties

This compound is an aliphatic acetal (B89532). The Chemical Abstracts Service (CAS) registry number for this compound is 52162-27-3 .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52162-27-3 | - |

| Molecular Formula | C₁₁H₂₄O₂ | - |

| Molecular Weight | 188.31 g/mol | - |

| IUPAC Name | This compound | - |

| Canonical SMILES | CCCCCC(C)(OCC)OCC | - |

| Physical Description | Expected to be a colorless liquid | General knowledge of similar acetals |

| Boiling Point | Estimated to be in the range of 180-200 °C | Extrapolation from similar compounds |

| Solubility | Soluble in organic solvents; sparingly soluble in water | General properties of acetals |

Synthesis of this compound

The synthesis of this compound can be achieved through the acid-catalyzed reaction of heptan-2-one with an excess of ethanol (B145695). This reaction is a standard method for the formation of acetals from ketones.[1][2][3][4] The equilibrium is typically driven towards the product by removing the water formed during the reaction.

Representative Experimental Protocol: Acid-Catalyzed Acetalization

Objective: To synthesize this compound from heptan-2-one and ethanol.

Materials:

-

Heptan-2-one

-

Anhydrous Ethanol

-

Triethyl orthoformate (as a dehydrating agent)

-

p-Toluenesulfonic acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add heptan-2-one (1 equivalent), anhydrous ethanol (10 equivalents), and triethyl orthoformate (1.5 equivalents).

-

Add a catalytic amount of p-toluenesulfonic acid (0.01 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

Table 2: Representative Reaction Parameters for Acetal Synthesis

| Parameter | This compound Synthesis | Notes |

| Starting Ketone | Heptan-2-one | - |

| Alcohol | Ethanol | Used in excess to drive equilibrium |

| Catalyst | p-Toluenesulfonic acid | Other acid catalysts can be used |

| Dehydrating Agent | Triethyl orthoformate | Essential for removing water byproduct |

| Reaction Temperature | Reflux (approx. 80-90 °C) | Dependent on solvent boiling point |

| Typical Reaction Time | 4-8 hours | Should be monitored by TLC or GC |

| Work-up | Aqueous bicarbonate quench, ether extraction | Standard procedure for acid-catalyzed reactions |

| Purification | Fractional distillation | To remove excess alcohol and byproducts |

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Gas Chromatography (GC) is a suitable method for assessing purity and for quantitative analysis.[5][6][7][8][9]

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Absorptions / Fragments |

| ¹H NMR | δ ~3.4 ppm (q, 4H, -OCH₂CH₃), δ ~1.2 ppm (s, 3H, C(CH₃)), δ ~1.1 ppm (t, 6H, -OCH₂CH₃), δ 0.8-1.5 ppm (m, 11H, heptyl chain) |

| ¹³C NMR | δ ~100 ppm (quaternary C, C-2), δ ~58 ppm (-OCH₂CH₃), δ ~20-40 ppm (heptyl chain carbons), δ ~15 ppm (-OCH₂CH₃) |

| IR (cm⁻¹) | 2970-2850 (C-H stretch), 1150-1050 (C-O stretch, characteristic of acetals) |

| Mass Spec (m/z) | 188 (M⁺, if observable), 143 (M⁺ - OCH₂CH₃), 115 (M⁺ - C₅H₁₁) |

Representative Gas Chromatography (GC) Protocol

Objective: To determine the purity of a synthesized sample of this compound.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for volatile organic compounds (e.g., DB-5 or equivalent).

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Initial temperature 60 °C, hold for 2 minutes, ramp at 10 °C/min to 220 °C, hold for 5 minutes.

-

Carrier Gas: Helium, constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (split injection).

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

Biological and Toxicological Profile

General Toxicology of Aliphatic Acetals

Aliphatic acetals are generally considered to have low acute toxicity.[10] In the acidic environment of the stomach, they are expected to undergo hydrolysis to their constituent aldehyde (heptan-2-one) and alcohol (ethanol).[10] The toxicological profile is therefore largely influenced by these hydrolysis products.

Potential in Drug Development

The acetal functional group can be incorporated into drug molecules for various purposes.[11] Due to their stability under neutral and basic conditions and lability in acidic environments, they can be used as protecting groups for carbonyl functionalities during synthesis.[12][13] In drug design, a stable acetal moiety can be part of a pharmacophore, while a labile acetal could be employed in a prodrug strategy to release an active aldehyde or ketone at a specific site.[11][12][13] There is no specific information available regarding the use of this compound in drug development.

Metabolic Pathway Diagram

Caption: Postulated metabolic fate of this compound.

References

- 1. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gas-liquid chromatographic analysis of ethanol and acetaldehyde in blood with minimal artifactual acetaldehyde formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Item - Analysis of wine for acetaldehyde by gas chromatography - American University - Figshare [aura.american.edu]

- 9. Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ALIPHATIC ACETALS (JECFA Food Additives Series 48) [inchem.org]

- 11. Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry [mdpi.com]

Synthesis of 2,2-Diethoxyheptane from 2-Heptanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2-diethoxyheptane from 2-heptanone (B89624). This transformation, a classic example of ketalization, is a crucial protective strategy in organic synthesis and is relevant in various fields, including fragrance, solvent, and pharmaceutical development. This document details the underlying chemical principles, experimental methodologies, and quantitative data associated with this synthesis.

Introduction

The conversion of a ketone to a ketal is a reversible, acid-catalyzed reaction that serves as a common method for protecting the carbonyl group from nucleophilic attack during multi-step syntheses. This compound is the diethyl ketal of 2-heptanone. The reaction involves the treatment of 2-heptanone with two equivalents of ethanol (B145695) in the presence of an acid catalyst or, more efficiently, with a dehydrating agent such as triethyl orthoformate. The latter method is often preferred as it drives the equilibrium towards the product by removing the water byproduct.

Reaction Mechanism and Signaling Pathway

The acid-catalyzed ketalization of 2-heptanone with ethanol proceeds through a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by ethanol, followed by proton transfer and elimination of water, leads to the formation of the stable ketal.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-heptanone, based on analogous procedures and available data.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Heptanone | 1.0 equivalent | Adapted from analogous procedures |

| Triethyl Orthoformate | 1.1 - 1.5 equivalents | Adapted from analogous procedures |

| Ethanol | Solvent/Excess | Adapted from analogous procedures |

| Catalyst | ||

| Ammonium (B1175870) Chloride (NH₄Cl) | 0.03 - 0.05 equivalents | Adapted from analogous procedures |

| or p-Toluenesulfonic acid | Catalytic amount | General ketalization procedures |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 80-90 °C) | Adapted from analogous procedures |

| Reaction Time | 3 - 6 hours | Adapted from analogous procedures |

| Yield | ||

| Isolated Yield | ~75-85% | Based on analogous reactions |

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 2-heptanone using triethyl orthoformate as a dehydrating agent and ammonium chloride as a catalyst.

4.1. Materials and Equipment

-

2-Heptanone (≥98%)

-

Triethyl orthoformate (≥98%)

-

Anhydrous Ethanol

-

Ammonium chloride (NH₄Cl)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

4.2. Reaction Setup and Procedure

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-heptanone (e.g., 0.1 mol, 11.42 g), triethyl orthoformate (e.g., 0.12 mol, 17.78 g, 20.0 mL), and anhydrous ethanol (e.g., 50 mL).

-

Add a catalytic amount of ammonium chloride (e.g., 0.003 mol, 0.16 g).

-

Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired. A typical reaction time is 3-6 hours.

-

After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases. This step neutralizes the acidic catalyst.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

4.3. Purification and Characterization

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).

Conclusion

The synthesis of this compound from 2-heptanone is a straightforward and efficient ketalization reaction. The use of triethyl orthoformate as a dehydrating agent provides high yields under relatively mild conditions. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling the reliable and reproducible synthesis of this important ketal. Careful execution of the experimental procedure and appropriate analytical characterization are essential for obtaining a high-purity product.

Spectroscopic Profile of 2,2-Diethoxyheptane: A Technical Guide

This guide provides a comprehensive overview of the expected spectroscopic data for 2,2-diethoxyheptane, targeting researchers, scientists, and professionals in drug development. The document summarizes predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, available Mass Spectrometry (MS) data, and detailed experimental protocols.

Predicted and Experimental Spectroscopic Data

The following sections and tables summarize the anticipated ¹H NMR, ¹³C NMR, and IR data for this compound, based on the analysis of structurally similar compounds. The mass spectrometry data is derived from available experimental sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the alkyl chain.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (terminal methyl of heptyl) | ~ 0.9 | Triplet | 3H |

| (CH₂)₄ (heptyl chain) | ~ 1.3 | Multiplet | 8H |

| CH₂ (adjacent to quaternary C) | ~ 1.5 | Triplet | 2H |

| O-CH₂-CH₃ (ethoxy group) | ~ 3.4 | Quartet | 4H |

| O-CH₂-CH₃ (ethoxy group) | ~ 1.2 | Triplet | 6H |

| CH₃ (on quaternary C) | ~ 1.1 | Singlet | 3H |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The quaternary carbon of the acetal (B89532) group is expected to be a key feature.

| Assignment | Predicted Chemical Shift (ppm) |

| C -(O)₂ (quaternary acetal carbon) | ~ 100-110 |

| O-C H₂-CH₃ (ethoxy group) | ~ 58-62 |

| Heptyl Chain Carbons | ~ 14-40 |

| O-CH₂-C H₃ (ethoxy group) | ~ 15 |

| C H₃ (on quaternary C) | ~ 20-25 |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying functional groups. For this compound, the characteristic C-O stretches of the acetal group will be prominent.

| Frequency Range (cm⁻¹) | Bond Vibration | Intensity |

| 2970-2850 | C-H stretch (alkane) | Strong |

| 1470-1450 | C-H bend (alkane) | Medium |

| 1150-1050 | C-O stretch (acetal) | Strong, multiple bands |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available in public databases.[1]

| m/z | Proposed Fragment | Relative Intensity |

| 159 | [M - OCH₂CH₃]⁺ | Major Fragment |

| 115 | [M - C₅H₁₁]⁺ | Major Fragment |

| 103 | [CH(OCH₂CH₃)₂]⁺ | Base Peak |

| 75 | [C(CH₃)(OCH₂CH₃)]⁺ | Significant Fragment |

| 47 | [CH₂CH₂OH]⁺ | Significant Fragment |

Experimental Protocols

The following are general methodologies for acquiring spectroscopic data for compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or (CD₃)₂CO) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration (0 ppm).

-

Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition: A standard one-pulse experiment is used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon. A larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance of ¹³C and its longer relaxation times.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the salt plates (or the solvent-filled cell) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the gas chromatograph.[1][2]

-

Instrumentation: A GC-MS system consists of a gas chromatograph for separation and a mass spectrometer for detection.

-

Ionization: Electron Ionization (EI) is a common method for generating ions. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound.

References

GC-MS fragmentation pattern of 2,2-Diethoxyheptane.

An In-Depth Technical Guide to the GC-MS Fragmentation Pattern of 2,2-Diethoxyheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of this compound. Due to the limited availability of public domain mass spectral data for this specific compound, this guide utilizes data from the close structural analog, 2,2-diethoxypropane, in conjunction with established principles of mass spectral fragmentation of acetals to predict the fragmentation pathway and resulting mass spectrum.

Introduction

This compound is a geminal diether, also known as a ketal. In mass spectrometry, particularly under electron ionization (EI), such molecules are known to be energetically unstable and readily undergo fragmentation.[1] The fragmentation patterns observed are highly characteristic and can provide significant structural information. The presence of two oxygen atoms significantly influences the fragmentation, often leading to a very weak or absent molecular ion peak.[2]

Predicted GC-MS Fragmentation Pattern of this compound

The fragmentation of this compound is expected to be dominated by cleavage of the C-C bonds adjacent to the carbon atom bearing the two ethoxy groups (α-cleavage). This process is driven by the formation of a stable, resonance-stabilized oxonium ion.

Predicted Major Fragmentation Ions:

Based on the analysis of its structural analog, 2,2-diethoxypropane, and general fragmentation rules for acetals, the following major fragment ions are predicted for this compound. The quantitative data presented is an estimation based on these predictions.

| m/z | Predicted Ion Structure | Predicted Relative Abundance |

| 159 | [C9H19O2]+ | High |

| 115 | [C6H11O2]+ | Moderate |

| 87 | [C4H7O2]+ | High |

| 73 | [C3H5O2]+ | Moderate |

| 47 | [C2H7O]+ | Moderate to High |

Note: The molecular ion peak at m/z 188 is expected to be of very low abundance or completely absent.

Fragmentation Pathway

The primary fragmentation pathway of this compound under electron ionization is initiated by the loss of an electron to form the molecular ion, which then rapidly fragments.

Caption: Predicted fragmentation pathway of this compound.

Detailed Experimental Protocol: GC-MS Analysis of Volatile Organic Compounds

This section outlines a typical experimental protocol for the analysis of volatile organic compounds such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

-

Samples should be dissolved in a volatile organic solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.

-

Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.

-

Transfer the final solution to a 2 mL autosampler vial.

4.2. Gas Chromatography (GC) Conditions

-

Injector: Split/splitless inlet

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 10:1 to 100:1 (can be optimized based on sample concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-400

-

Scan Rate: 2 scans/second

4.4. Data Analysis

-

The acquired mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

-

Fragmentation patterns are analyzed to confirm the structure of the analyte.

Discussion of Fragmentation Mechanism

The fragmentation of this compound is primarily governed by the stability of the resulting carbocations. The key fragmentation mechanisms are:

-

Alpha-Cleavage: The most favorable fragmentation pathway involves the cleavage of the C-C bond alpha to the oxygen atoms. This results in the formation of a resonance-stabilized oxonium ion. For this compound, the loss of a pentyl radical (C5H11) to form the ion at m/z 115 is a predicted major pathway. Similarly, the loss of an ethyl group (C2H5) from one of the ethoxy moieties can lead to the ion at m/z 159.

-

McLafferty Rearrangement: While less common for acetals compared to carbonyl compounds, a McLafferty-type rearrangement could potentially occur, involving the transfer of a gamma-hydrogen from the heptyl chain to one of the oxygen atoms, followed by the elimination of a neutral alkene.

-

Consecutive Fragmentations: The primary fragment ions can undergo further fragmentation to yield smaller, stable ions. For example, the ion at m/z 115 could lose an ethylene (B1197577) molecule to form the ion at m/z 87.

Conclusion

The GC-MS fragmentation pattern of this compound is predicted to be characterized by dominant fragment ions resulting from alpha-cleavage, leading to the formation of stable oxonium ions. The molecular ion is expected to be of very low abundance or absent. The information provided in this guide, including the predicted fragmentation data and the detailed experimental protocol, serves as a valuable resource for researchers and scientists involved in the analysis and identification of such compounds.

References

Stability of 2,2-Diethoxyheptane Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 2,2-diethoxyheptane, a typical acyclic ketal, under varying pH conditions. Ketals are widely used as protecting groups in organic synthesis and are integral moieties in various pharmaceutical compounds. Understanding their stability is critical for drug development, formulation, and manufacturing. This document details the reaction mechanisms, presents relevant kinetic data, and provides established experimental protocols for the synthesis and analysis of this compound. It is demonstrated that while this compound is stable under basic and neutral conditions, it readily undergoes hydrolysis in an acidic environment.

Stability Profile: A Tale of Two pH Regimes

The stability of the ketal functional group is fundamentally dependent on the pH of its environment. For this compound, this dichotomy dictates its application and handling in chemical processes.

Stability in Basic and Neutral Conditions

Under neutral (pH ≈ 7) and basic conditions, this compound exhibits high stability.[1][2] This stability is attributed to the nature of the potential leaving groups, which are ethoxide ions (CH₃CH₂O⁻). In a basic medium, nucleophilic attack by a hydroxide (B78521) ion (OH⁻) is mechanistically unfavorable because it would require the displacement of an ethoxide ion, which is a strong base and consequently a poor leaving group.[3] Therefore, for practical purposes, this compound and other similar ketals are considered inert to bases.[4]

Caption: Logical diagram showing the stability of ketals in basic media.

Instability and Hydrolysis in Acidic Conditions

In contrast to their stability in base, ketals are labile in the presence of acid.[4] In an acidic aqueous solution, this compound undergoes hydrolysis to yield its parent ketone, 2-heptanone (B89624), and two equivalents of ethanol (B145695).[1][5] This reaction is reversible, but in the presence of a large excess of water, the equilibrium is driven towards the hydrolysis products.[5] The rate of this hydrolysis is highly dependent on the pH; as the pH decreases, the reaction rate increases significantly.[2][6] For instance, studies on similar ketals have shown that a decrease from pH 6.0 to 5.0 can increase the hydrolysis rate by a factor of approximately nine.[2]

Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of a ketal proceeds through a well-established multi-step mechanism involving the formation of a key resonance-stabilized oxocarbocation intermediate.[1] The formation of this intermediate is generally considered the rate-determining step of the reaction.[1][7]

The detailed mechanism for this compound is as follows:

-

Protonation: One of the ether oxygen atoms is protonated by an acid (H₃O⁺), converting the ethoxy group into a good leaving group (ethanol).

-

Loss of Leaving Group: The protonated ethoxy group departs as a neutral ethanol molecule. The resulting species is a resonance-stabilized oxocarbocation, which is a key intermediate.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbocation.

-

Deprotonation: A water molecule removes a proton from the newly added oxygen, forming a hemiacetal intermediate.

-

Second Protonation: The remaining ethoxy group is protonated, converting it into a good leaving group.

-

Formation of Carbonyl: The hydroxyl group of the hemiacetal forms a double bond with the carbon, expelling the second molecule of ethanol.

-

Final Deprotonation: A water molecule deprotonates the carbonyl oxygen to yield the final product, 2-heptanone, and regenerates the acid catalyst (H₃O⁺).

Caption: Signaling pathway for the acid-catalyzed hydrolysis of this compound.

Quantitative Data: Kinetics of Ketal Hydrolysis

The following table summarizes representative hydrolysis half-lives for various ketals under acidic conditions to illustrate the range of stability.

| Ketal Structure | Condition | Half-life (t½) | Reference |

| Acetone-derived ketal with amide side-chain (Ketal 1) | pH 5.0 Buffer | ~24 minutes | [2] |

| Acetone-derived ketal with amide side-chain (Ketal 3) | pH 5.0 Buffer | 32.3 hours | [2] |

| Acetone-derived ketal with amide side-chain (Ketal 3) | pH 6.0 Buffer | ~97 hours (estimated) | [2] |

| Acetone-derived ketal with amide side-chain (Ketal 3) | pH 6.5 Buffer | ~580 hours (estimated) | [2] |

| Benzaldehyde acetal (B89532) derivative (Acetal 15) | pH 5.0 Buffer | 70.4 hours | [8] |

| Benzaldehyde acetal derivative (Acetal 18) | pH 5.0 Buffer | 425 hours | [8] |

Note: The data presented is for structurally different ketals and serves to illustrate the principles of pH-dependent hydrolysis. The actual hydrolysis rate of this compound will vary.

Experimental Protocols

Protocol for Synthesis of this compound

This protocol describes a general method for ketalization based on established procedures.[9]

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: To the flask, add 2-heptanone (1.0 eq), absolute ethanol (5.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq). Use a suitable solvent that forms an azeotrope with water, such as toluene (B28343) or benzene.

-

Reaction: Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the ketal product.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material (2-heptanone) is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.

Protocol for Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol outlines a method for quantifying the rate of ketal hydrolysis using Nuclear Magnetic Resonance (NMR) spectroscopy, a technique commonly employed for such kinetic studies.[2][10]

Caption: Experimental workflow for monitoring ketal hydrolysis via NMR.

-

Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 25 mM) in a mixed solvent system suitable for both the compound and NMR analysis. A common system is a mixture of an organic deuterated solvent (e.g., acetonitrile-d₃, CD₃CN) and a D₂O-based buffer at the desired acidic pH (e.g., pH 5.0 phosphate (B84403) buffer).[2]

-

NMR Acquisition: Transfer the sample to an NMR tube. Acquire an initial ¹H NMR spectrum (t=0).

-

Time-Course Monitoring: Maintain the sample at a constant temperature (e.g., 25°C) and acquire subsequent ¹H NMR spectra at regular time intervals.[11]

-

Data Analysis: Process each spectrum. The degradation of this compound can be quantified by monitoring the disappearance of its characteristic signals (e.g., the ethyl group's quartet and triplet) and the appearance of the signals for the 2-heptanone product (e.g., the methyl singlet adjacent to the carbonyl).[2]

-

Kinetic Calculation: Calculate the percentage of ketal remaining at each time point by comparing the integration of the ketal peaks to the sum of the ketal and ketone peaks. Plot the natural logarithm of the ketal concentration versus time. The slope of this line will be the negative of the first-order rate constant (k). The half-life can then be calculated using the formula: t½ = 0.693 / k.

Protocol for Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing the components of a ketal hydrolysis reaction.[12][13]

-

Sample Preparation: At specified time points, quench an aliquot of the reaction mixture by neutralizing the acid with a base (e.g., sodium bicarbonate). Extract the organic components with a suitable solvent like diethyl ether or dichloromethane. An internal standard should be added for accurate quantification.

-

GC Separation: Inject the prepared sample into a gas chromatograph. A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used. The oven temperature program should be optimized to achieve baseline separation of this compound, 2-heptanone, and ethanol.

-

MS Detection: The separated components are introduced into the mass spectrometer. The instrument is typically operated in Electron Ionization (EI) mode. The resulting mass spectra provide a "fingerprint" for each compound, allowing for positive identification by comparison to spectral libraries.[14]

-

Quantification: The concentration of each component is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak area of the internal standard.

Conclusion

The stability of this compound is critically dependent on pH. It is robust and stable under basic and neutral conditions, making the ketal an excellent protective group for the ketone functionality during syntheses involving basic reagents. However, it is readily cleaved under acidic conditions via a well-defined hydrolysis mechanism. The rate of this acid-catalyzed hydrolysis is rapid and increases with acid strength. For professionals in drug development and chemical research, this pH-dependent stability is a crucial consideration for reaction planning, formulation design, and ensuring the shelf-life of ketal-containing molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brainly.in [brainly.in]

- 4. sarthaks.com [sarthaks.com]

- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]

- 14. agilent.com [agilent.com]

An In-Depth Technical Guide to the Solubility of 2,2-Diethoxyheptane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-diethoxyheptane in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility predictions based on the principle of "like dissolves like," and provides a detailed experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound is an acetal, a class of organic compounds with the general structure R₂C(OR')₂. Acetals are known for their stability under neutral and basic conditions, making them useful as protecting groups for aldehydes and ketones in organic synthesis.[1] Understanding the solubility of this compound is crucial for its application in synthesis, purification, and formulation development.

The structure of this compound consists of a seven-carbon heptane (B126788) chain with two ethoxy groups attached to the second carbon atom. This structure imparts a predominantly nonpolar character to the molecule due to the long alkyl chain and the ether linkages.

Predicted Solubility in Common Organic Solvents

The solubility of an organic compound is primarily governed by its polarity and the polarity of the solvent. The principle of "like dissolves like" suggests that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents.[2]

This compound, with its significant hydrocarbon character, is predicted to be a nonpolar molecule. The presence of two ether oxygen atoms introduces a slight polarity, but the long alkyl chain dominates the overall molecular properties. Based on this, its solubility in various common organic solvents can be qualitatively predicted as follows:

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Heptane, Toluene, Benzene, Diethyl Ether | High / Miscible | Both the solute and the solvents are nonpolar, leading to favorable van der Waals interactions. |

| Slightly Polar | Dichloromethane, Chloroform, Tetrahydrofuran (THF) | High / Miscible | These solvents have a polarity that is compatible with the slight polarity of the ether groups in this compound, while also being able to solvate the alkyl chain. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The significant difference in polarity between the nonpolar solute and the polar aprotic solvents will likely limit solubility. |

| Polar Protic | Methanol, Ethanol, Water | Low to Insoluble | The strong hydrogen bonding network in these solvents would be disrupted by the nonpolar solute, making dissolution energetically unfavorable. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, experimental determination is necessary. A common and reliable method is the shake-flask method, followed by quantitative analysis.[3]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Syringes and filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solute should be clearly visible as a separate phase.

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the mixture to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn sample through a syringe filter to remove any suspended microparticles.

-

-

Quantitative Analysis (using GC-FID as an example):

-

Prepare a series of calibration standards of this compound in the same solvent with known concentrations.

-

Analyze the calibration standards using GC-FID to generate a calibration curve (peak area vs. concentration).

-

Dilute the filtered saturated sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the GC-FID and record the peak area.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Data Presentation: The results should be presented in a table, clearly stating the solvent, temperature, and the determined solubility in units such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized using the following diagram.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

2,2-Diethoxyheptane: A Comprehensive Technical Guide to its Use as a Protecting Group for Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high yield and selectivity. This technical guide provides an in-depth exploration of 2,2-diethoxyheptane as a robust and versatile protecting group for ketones. This acyclic diethyl ketal offers distinct advantages in terms of stability and ease of handling, making it a valuable tool in the synthesis of complex molecules, particularly in the realm of drug development. This document outlines the mechanisms of protection and deprotection, provides detailed experimental protocols, and presents a comprehensive summary of relevant quantitative data to facilitate its effective implementation in a laboratory setting.

Introduction

The protection of carbonyl functionalities, particularly ketones, is a frequent necessity in organic synthesis to prevent undesired reactions with nucleophiles or under basic conditions. While a plethora of protecting groups exist, acyclic diethyl ketals, such as this compound, offer a reliable and efficient means of masking the reactivity of a ketone. The formation of this compound from the parent ketone, 2-heptanone (B89624), proceeds via an acid-catalyzed reaction with ethanol (B145695), often in the presence of a dehydrating agent like triethyl orthoformate. This protecting group is characterized by its stability under neutral and basic conditions, yet it can be readily cleaved under acidic conditions to regenerate the ketone. This guide will delve into the practical aspects of utilizing this compound as a protecting group, providing the necessary information for its successful application in complex synthetic pathways.

Mechanism of Ketal Formation and Cleavage

The formation of this compound is an acid-catalyzed nucleophilic addition-elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the ketone, which enhances its electrophilicity. Subsequent nucleophilic attack by ethanol, followed by proton transfer and elimination of water, leads to the formation of a resonance-stabilized oxonium ion. A second molecule of ethanol then attacks this intermediate, and after deprotonation, the diethyl ketal is formed. The use of triethyl orthoformate serves as a water scavenger, driving the equilibrium towards the formation of the ketal.[1]

Deprotection is essentially the reverse process, involving acid-catalyzed hydrolysis. Protonation of one of the ether oxygens of the ketal, followed by the elimination of ethanol, generates a resonance-stabilized oxonium ion. Nucleophilic attack by water and subsequent deprotonation regenerates the ketone.[2]

Diagrams of Reaction Mechanisms

Caption: Reaction mechanisms for the formation and cleavage of this compound.

Experimental Protocols

Protection of 2-Heptanone to form this compound

This protocol is based on general procedures for the formation of diethyl ketals using triethyl orthoformate and an acid catalyst.

Materials:

-

2-Heptanone

-

Triethyl orthoformate

-

Anhydrous ethanol

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), bismuth triflate (Bi(OTf)₃), or hydrochloric acid)

-

Anhydrous sodium bicarbonate or triethylamine (B128534)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dichloromethane or other suitable organic solvent

Procedure:

-

To a stirred solution of 2-heptanone (1 equivalent) in anhydrous ethanol (excess, can be used as solvent) is added triethyl orthoformate (1.2-1.5 equivalents).

-

A catalytic amount of the acid catalyst (e.g., 0.01-0.1 equivalents of p-TsOH) is added to the mixture.

-

The reaction is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of a mild base such as anhydrous sodium bicarbonate or triethylamine to neutralize the acid catalyst.

-

The mixture is concentrated under reduced pressure to remove excess ethanol and other volatile components.

-

The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to afford pure this compound.

Deprotection of this compound to Regenerate 2-Heptanone

This protocol is based on general acid-catalyzed hydrolysis of ketals.

Materials:

-

This compound

-

Aqueous acid solution (e.g., 1M HCl, dilute sulfuric acid, or acetic acid/water mixture)

-

A suitable organic solvent (e.g., acetone (B3395972), tetrahydrofuran (B95107) (THF))

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

This compound is dissolved in a suitable organic solvent such as acetone or THF.

-

An aqueous acid solution is added to the mixture. The reaction can be performed at room temperature or with gentle heating to accelerate the cleavage.

-

The progress of the reaction is monitored by TLC or GC.

-

Once the deprotection is complete, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The organic solvent is removed under reduced pressure.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude 2-heptanone, which can be further purified by distillation if necessary.

Data Presentation

The efficiency of ketal formation and deprotection is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize quantitative data for the protection of ketones as diethyl ketals and their subsequent deprotection under various catalytic systems.

Table 1: Catalytic Systems for the Formation of Diethyl Ketals

| Catalyst | Catalyst Loading (mol%) | Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Hydrochloric Acid | 0.1 | Benzaldehyde | 30 min | Room Temp. | >99 (conversion) | [3] |

| Bismuth Triflate | 0.1 | Benzaldehyde | Not Specified | Room Temp. | Good | [4] |

| Tetrabutylammonium Tribromide | Catalytic | Various Aldehydes/Ketones | Not Specified | Not Specified | Excellent | [1] |

| Perchloric acid on Silica Gel | Catalytic | Various Aldehydes/Ketones | Not Specified | Solvent-free | Excellent | [1] |

Table 2: Catalytic Systems for the Deprotection of Diethyl Ketals

| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Aqueous Acid (e.g., HCl) | Stoichiometric | General Ketals | Acetone/Water | Varies | Room Temp. - Reflux | Typically High | [1] |

| Indium(III) Trifluoromethanesulfonate | Catalytic | General Ketals | Acetone | Varies | Room Temp. | Good to Excellent | [1] |

Stability and Selectivity

This compound, as an acyclic diethyl ketal, is generally stable to a wide range of reagents and conditions, including:

-

Basic conditions: Resistant to strong bases such as hydroxides, alkoxides, and organometallic reagents (e.g., Grignard reagents, organolithiums).

-

Nucleophiles: Stable towards most nucleophiles that would readily attack a ketone.

-

Reducing agents: Unaffected by common hydride reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride.

This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule while the ketone functionality remains protected.

In terms of selectivity, the protection of aldehydes in the presence of ketones can often be achieved due to the higher reactivity of aldehydes.[1] However, forcing conditions will lead to the protection of both carbonyls. The deprotection of diethyl ketals is typically achieved under acidic conditions, which allows for selective removal in the presence of acid-stable protecting groups.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the protection of a ketone as this compound, subsequent chemical modification of the molecule, and the final deprotection step.

Caption: General experimental workflow for a multi-step synthesis involving ketone protection.

Conclusion

This compound serves as an effective and reliable protecting group for ketones, offering a balance of stability and reactivity that is advantageous in many synthetic applications. Its formation from 2-heptanone is straightforward, and its cleavage to regenerate the parent ketone can be achieved under mild acidic conditions. The data and protocols presented in this guide are intended to provide researchers and drug development professionals with the necessary tools and information to confidently employ this compound in their synthetic endeavors, ultimately contributing to the efficient and successful construction of complex molecular architectures.

References

Reactivity of 2,2-Diethoxyheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2,2-diethoxyheptane, a typical ketal, with a range of common laboratory reagents. Ketal functional groups are prevalent in organic chemistry, often employed as protecting groups for ketones due to their stability under various conditions. Understanding the reactivity profile of molecules like this compound is crucial for chemical synthesis, drug development, and stability studies. This document details the compound's behavior in the presence of acids, bases, oxidizing and reducing agents, and common nucleophiles, supported by mechanistic insights and representative experimental protocols. All quantitative data is presented in structured tables, and key pathways are visualized using Graphviz diagrams.

Introduction to this compound

This compound is a geminal diether, specifically a ketal derived from 2-heptanone (B89624) and ethanol (B145695). Its structure features a central carbon atom bonded to two ethoxy groups and the heptyl chain. This configuration imparts a distinct reactivity profile, characterized by general stability under neutral and basic conditions but susceptibility to cleavage under acidic conditions. This property is fundamental to its use as a protective group for the ketone functionality in multi-step syntheses.

Reactivity with Common Reagents

The reactivity of this compound is dominated by the nature of the ketal linkage. The presence of two ether-like oxygen atoms on the same carbon atom dictates its interaction with various classes of reagents.

Reaction with Acids (Hydrolysis)

The most significant reaction of this compound is its hydrolysis under acidic conditions.[1][2] In the presence of a catalytic amount of acid and water, the ketal is cleaved to regenerate the parent ketone (2-heptanone) and alcohol (ethanol).[1] This reaction is reversible, and the equilibrium can be shifted towards the products by using an excess of water.[1] The reaction proceeds via a resonance-stabilized oxocarbenium ion intermediate.

Mechanism of Acid-Catalyzed Hydrolysis:

The reaction is initiated by protonation of one of the ethoxy oxygen atoms, converting the ethoxy group into a good leaving group (ethanol). Subsequent elimination of ethanol generates a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining ethoxy group and subsequent elimination of a second molecule of ethanol leads to the formation of the protonated ketone, which upon deprotonation gives the final product, 2-heptanone.

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Reaction with Bases

This compound is stable under basic and neutral conditions. The ethoxy groups are poor leaving groups, and there are no acidic protons that can be readily removed by a base to initiate a reaction. This stability is a key reason for the use of ketals as protecting groups in syntheses involving basic reagents.

Reaction with Reducing Agents

The ketal functional group in this compound is unreactive towards common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents are sources of hydride ions (H⁻), which are nucleophiles that readily reduce polar pi bonds, such as the carbonyl group of aldehydes and ketones, but do not react with the sigma bonds of the ketal.

Reaction with Oxidizing Agents

Under non-hydrolytic (neutral or basic) conditions, this compound is generally resistant to oxidation by common oxidizing agents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). The central carbon atom is already at the same oxidation state as a ketone and lacks a hydrogen atom that can be removed during oxidation. However, under acidic conditions where hydrolysis can occur, the resulting 2-heptanone can be further oxidized if a strong oxidizing agent is present.

Reaction with Nucleophiles and Organometallic Reagents

Similar to its stability towards bases, this compound is unreactive towards common nucleophiles and organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). The carbon of the ketal is not sufficiently electrophilic to be attacked by these reagents, and the ethoxy groups are poor leaving groups.

Summary of Reactivity

The following table summarizes the expected reactivity of this compound with a variety of common reagents.

| Reagent Class | Specific Reagent(s) | Reactivity of this compound | Products | Notes |

| Acids | HCl, H₂SO₄, H₃O⁺ | Reactive | 2-Heptanone, Ethanol | Acid-catalyzed hydrolysis. |

| Bases | NaOH, KOH, NaOEt | Unreactive | No reaction | Ketal is stable to base. |

| Reducing Agents | NaBH₄, LiAlH₄ | Unreactive | No reaction | Ketal is not reduced by hydrides. |

| Oxidizing Agents | KMnO₄, H₂CrO₄ (neutral/basic) | Unreactive | No reaction | Ketal is resistant to oxidation. |

| Oxidizing Agents | KMnO₄, H₂CrO₄ (acidic) | Reactive (indirectly) | 2-Heptanone (initially), then potential cleavage products | Hydrolysis to the ketone occurs first. |

| Nucleophiles | CN⁻, RS⁻ | Unreactive | No reaction | Ketal carbon is not electrophilic enough. |

| Organometallics | CH₃MgBr, n-BuLi | Unreactive | No reaction | Ketal is stable to Grignard and organolithium reagents. |

Experimental Protocols

Representative Protocol for Acid-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound to 2-heptanone and ethanol.

Materials:

-

This compound

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in a suitable solvent like acetone (B3395972) or THF (20 mL).

-

Add 1 M aqueous hydrochloric acid (10 mL).

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add diethyl ether (30 mL).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid, and then with brine (20 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-heptanone.

-

The product can be purified further by distillation if necessary.

Logical Workflow for Reactivity Prediction

The following diagram illustrates a logical workflow for predicting the reactivity of this compound with a given reagent.

Caption: Workflow for predicting the reactivity of this compound.

Conclusion

This compound exhibits a reactivity profile that is characteristic of ketals. It is a robust functional group that is stable to a wide range of reagents, including bases, nucleophiles, and reducing agents. Its primary mode of reactivity is acid-catalyzed hydrolysis, which regenerates the parent ketone and alcohol. This predictable reactivity makes this compound and other ketals valuable tools in synthetic organic chemistry, particularly as protecting groups for ketones. A thorough understanding of these reactivity principles is essential for researchers and professionals in the fields of chemical synthesis and drug development.

References

Methodological & Application

Application Note: Synthesis of 2,2-Diethoxyheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,2-diethoxyheptane, a ketal derivative of 2-heptanone (B89624). The synthesis involves the acid-catalyzed reaction of 2-heptanone with triethyl orthoformate and ethanol (B145695). This method serves as an efficient route to protect the ketone functionality in 2-heptanone, a common intermediate in organic synthesis. The protocol outlines the materials, experimental procedure, purification, and characterization of the final product.

Introduction

Ketals, such as this compound, are important functional groups in organic chemistry, primarily utilized as protecting groups for ketones and aldehydes.[1] The formation of a ketal from a ketone is a reversible reaction that is typically carried out in the presence of an alcohol and an acid catalyst. To drive the equilibrium towards the product, water, a byproduct of the reaction, must be removed. A common and effective method to achieve this is the use of a triethyl orthoformate, which acts as both a reagent and a dehydrating agent. This application note details a robust and reproducible protocol for the synthesis of this compound from 2-heptanone.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Reactants | |

| 2-Heptanone | 1.0 eq |

| Triethyl Orthoformate | 1.5 eq |

| Ethanol | 5.0 eq |

| p-Toluenesulfonic acid monohydrate | 0.05 eq |

| Reaction Conditions | |

| Temperature | Ambient |

| Reaction Time | 24 hours |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₁₁H₂₄O₂ |

| Molecular Weight | 188.31 g/mol |

| Yield | Placeholder |

| Purity (by GC-MS) | Placeholder |

| Characterization | |

| ¹H NMR (CDCl₃, 400 MHz) | Placeholder |

| ¹³C NMR (CDCl₃, 100 MHz) | Placeholder |

| IR (neat, cm⁻¹) | Placeholder |

Experimental Protocol

Materials:

-

2-Heptanone (≥98%)

-

Triethyl orthoformate (≥98%)

-

Ethanol (anhydrous, ≥99.5%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, ≥98%)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Dichloromethane (B109758) (DCM, anhydrous)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum

-

Argon or nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for fractional distillation

-

NMR spectrometer

-

FT-IR spectrometer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a septum, add 2-heptanone (e.g., 11.42 g, 0.1 mol, 1.0 eq), triethyl orthoformate (e.g., 22.23 g, 0.15 mol, 1.5 eq), and anhydrous ethanol (e.g., 23.04 g, 0.5 mol, 5.0 eq).

-

Initiation of Reaction: Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen). Add p-toluenesulfonic acid monohydrate (e.g., 0.95 g, 0.005 mol, 0.05 eq) to the stirring solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the 2-heptanone spot/peak.

-

Work-up: Upon completion of the reaction, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visualization of the Experimental Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Characterization Data

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~3.4 (q, 4H, -O-CH₂-CH₃), 1.5-1.6 (m, 2H, -CH₂-), 1.2-1.4 (m, 6H, -CH₂-CH₂-CH₂-), 1.15 (s, 3H, -C(O)₂-CH₃), 1.1 (t, 6H, -O-CH₂-CH₃), 0.9 (t, 3H, -CH₂-CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~109.0 (-C(OR)₂-), 56.0 (-O-CH₂-), 40.0 (-CH₂-), 32.0 (-CH₂-), 25.0 (-CH₂-), 23.0 (-CH₂-), 22.0 (-C(O)₂-CH₃), 15.0 (-O-CH₂-CH₃), 14.0 (-CH₂-CH₃).

-

IR (neat, cm⁻¹): ~2950-2850 (C-H stretch), 1150-1050 (C-O stretch, characteristic of acetal).

-

GC-MS: Molecular ion (M+) peak at m/z = 188.31.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-